molecular formula C14H12ClNO4 B1393592 5-Chloro-2-(4-ethoxyphenoxy)nicotinic acid CAS No. 1228551-82-3

5-Chloro-2-(4-ethoxyphenoxy)nicotinic acid

Cat. No. B1393592
M. Wt: 293.7 g/mol
InChI Key: VJKFXCBYZIKRNM-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-ethoxyphenoxy)nicotinic acid, also known as CEPA, is a chemical compound with diverse applications in various fields of research and industry. It has a molecular formula of C14H12ClNO4 .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-(4-ethoxyphenoxy)nicotinic acid consists of a nicotinic acid core with a chlorine atom at the 5-position and an ethoxyphenoxy group at the 2-position . The average molecular mass is 293.702 Da .

Scientific Research Applications

Herbicidal Activity

5-Chloro-2-(4-ethoxyphenoxy)nicotinic acid and its derivatives have been studied for their herbicidal properties. Researchers have found that certain derivatives exhibit significant herbicidal activity against specific weeds like Agrostis stolonifera and Lemna paucicostata. The structure-activity relationships of these compounds are important for developing new herbicides, particularly against monocotyledonous weeds (Chen Yu et al., 2021).

Receptor Activity in Pharmacology

Nicotinic acid, a core component of 5-Chloro-2-(4-ethoxyphenoxy)nicotinic acid, is known for its lipid-lowering effects, primarily by acting on a specific G protein-coupled receptor. This receptor activity is crucial in understanding the pharmacological effects of nicotinic acid and its derivatives, particularly in treating hypertriglyceridemia and elevating high-density lipoprotein levels (A. Lorenzen et al., 2001).

Potential in Biomedical Applications

5-Chloro-2-(4-ethoxyphenoxy)nicotinic acid derivatives show promise in various biomedical applications due to their pharmacological properties. Their potential as anti-inflammatory and analgesic agents has been explored, with some derivatives showing significant activity in these areas, comparable to established drugs (L. Navidpour et al., 2014).

Chemical Production Methods

The production methods for nicotinic acid, a component of 5-Chloro-2-(4-ethoxyphenoxy)nicotinic acid, are also a topic of research. Studies focus on environmentally friendly and industrially feasible methods for producing nicotinic acid, highlighting the significance of green chemistry in chemical manufacturing (Dawid Lisicki et al., 2022).

Molecular and Structural Studies

Research into the molecular and structural aspects of 5-Chloro-2-(4-ethoxyphenoxy)nicotinic acid and its derivatives includes studies on crystal structures, synthesis methods, and the formation of compounds under different conditions. Such studies are essential for understanding the properties and potential applications of these compounds in various fields (Zhongjun Gao et al., 2021).

properties

IUPAC Name

5-chloro-2-(4-ethoxyphenoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4/c1-2-19-10-3-5-11(6-4-10)20-13-12(14(17)18)7-9(15)8-16-13/h3-8H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKFXCBYZIKRNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301211596
Record name 5-Chloro-2-(4-ethoxyphenoxy)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301211596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(4-ethoxyphenoxy)nicotinic acid

CAS RN

1228551-82-3
Record name 5-Chloro-2-(4-ethoxyphenoxy)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228551-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(4-ethoxyphenoxy)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301211596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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